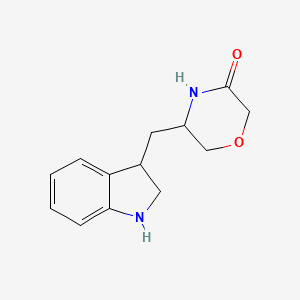
5-(2,3-dihydro-1H-indol-3-ylmethyl)morpholin-3-one
Vue d'ensemble
Description
“5-(2,3-dihydro-1H-indol-3-ylmethyl)morpholin-3-one” is a chemical compound with the CAS Number: 1803610-97-0. It has a molecular weight of 232.28 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(indolin-3-ylmethyl)morpholin-3-one . The InChI code is 1S/C13H16N2O2/c16-13-8-17-7-10 (15-13)5-9-6-14-12-4-2-1-3-11 (9)12/h1-4,9-10,14H,5-8H2, (H,15,16) .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Compound Synthesis and Crystal Structures : Novel compounds related to indole derivatives have been synthesized, with their structures confirmed by various analytical methods, including X-ray single crystal diffraction analysis. These compounds demonstrate interesting molecular interactions, such as strong hydrogen bonds and various other interactions, contributing to their potential applications in different fields (Kaynak, Özbey, & Karalı, 2013).
Anticancer Applications
- Anticancer Properties : Indole-based derivatives containing the morpholine ring have shown promising results in inhibiting cancer cell proliferation. Specifically, certain compounds have demonstrated significant inhibitory activity against breast cancer cell lines without being toxic to noncancerous cells, suggesting their potential as selective anticancer agents (Gaur et al., 2022).
Anti-inflammatory and Antituberculosis Activity
- Anti-inflammatory and Antituberculosis Effects : Some indole derivatives, including morpholinylmethyl indoles, have been studied for their anti-inflammatory properties. These compounds have shown promising results in reducing inflammation in animal models. Additionally, certain derivatives have exhibited significant antituberculosis activity, indicating their potential use in treating tuberculosis (Amir, Javed, & Kumar, 2010; Karalı et al., 2007).
Antiviral and Antileishmanial Activities
- Antiviral and Antileishmanial Effects : Some indole derivatives have exhibited weak activity against yellow fever virus and bovine viral diarrhea virus. Moreover, derivatives with the morpholine structure have shown considerable antileishmanial activity, highlighting their potential in treating parasitic infections (Terzioğlu, Karalı, Gürsoy, Pannecouque, Leysen, Paeshuyse, Neyts, & Clercq, 2005; Süleymanoğlu et al., 2018).
Drug Development and Pharmacological Research
- Drug Development : Research has been conducted on morpholin-4-ylmethyl indole derivatives as potential inhibitors of the mammalian target of rapamycin (mTOR), a key regulator in cell growth and cancer. These studies provide insights into the development of new drugs for cancer therapy (Nowak et al., 2009).
Synthesis Techniques and Chemical Properties
- Advanced Synthesis Methods : Innovative synthesis methods have been developed for creating morpholin-2-one derivatives, demonstrating the versatility and broad applications of these compounds in chemical research (Kim, Choi, Keum, Kang, Lee, Koh, & Kim, 2001).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-(2,3-dihydro-1H-indol-3-ylmethyl)morpholin-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with high affinity to multiple receptors, which can be beneficial in developing new therapeutic agents . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it can alter metabolic pathways, leading to changes in the levels of various metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with key amino acid residues within the enzyme’s active site, resulting in changes in enzyme activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit certain enzymes involved in the biosynthesis of key metabolites, leading to changes in cellular metabolism . These interactions can have significant implications for the compound’s therapeutic potential and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its uptake and distribution within the cell . Its localization and accumulation within certain tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
5-(2,3-dihydro-1H-indol-3-ylmethyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13-8-17-7-10(15-13)5-9-6-14-12-4-2-1-3-11(9)12/h1-4,9-10,14H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPYKPGQGLLVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CC3COCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






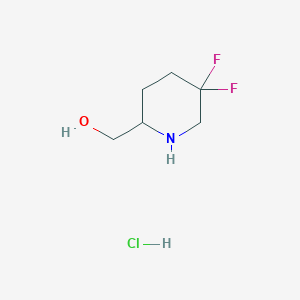
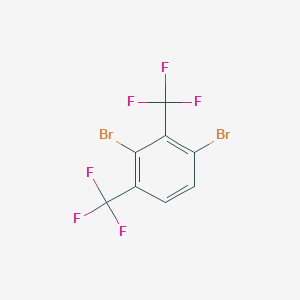
![1-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-piperidin-4-ylethanone](/img/structure/B1435373.png)
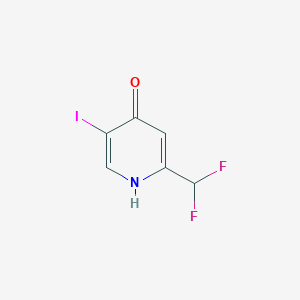
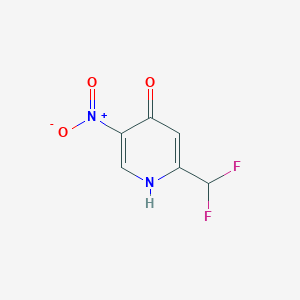

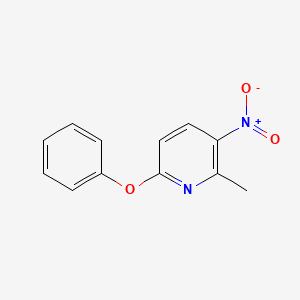

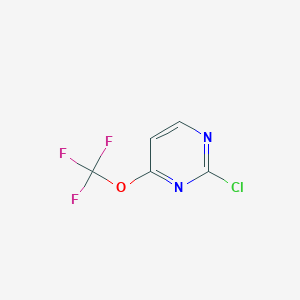

![4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1435388.png)